tert-Butyl 3-(((3-nitropyridin-2-yl)thio)methyl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-[(3-nitropyridin-2-yl)sulfanylmethyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-15(2,3)22-14(19)17-8-6-11(9-17)10-23-13-12(18(20)21)5-4-7-16-13/h4-5,7,11H,6,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJCMDUCTDSZFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CSC2=C(C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-Butyl 3-(((3-nitropyridin-2-yl)thio)methyl)pyrrolidine-1-carboxylate, a compound with the CAS number 1353979-04-0, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₂₁N₃O₄S, with a molecular weight of 339.41 g/mol. The compound features a pyrrolidine ring substituted with a tert-butyl group and a nitropyridine moiety connected through a thioether linkage.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁N₃O₄S |
| Molecular Weight | 339.41 g/mol |
| CAS Number | 1353979-04-0 |
| Structure | Chemical Structure |
The biological activity of this compound primarily involves its interaction with various biological targets:
- Inhibition of Protein Kinases : Preliminary studies suggest that this compound may inhibit specific protein kinases involved in cancer cell proliferation. Similar compounds have shown effectiveness against mutant forms of receptor tyrosine kinases such as KIT and PDGFRA, which are implicated in certain cancers .
- Antimicrobial Properties : The presence of the nitropyridine group may confer antimicrobial activity, as compounds containing nitro groups often exhibit such properties. This aspect warrants further exploration through in vitro and in vivo studies.
- Neuroprotective Effects : The pyrrolidine structure is known for its neuroprotective properties, potentially making this compound useful in treating neurodegenerative diseases.
Case Studies and Research Findings
- Anticancer Activity : A study investigated the effects of related pyrrolidine derivatives on cancer cell lines, demonstrating that compounds with similar structures could induce apoptosis in cancer cells through the activation of caspase pathways .
- Drug Resistance Reversal : Research on multidrug resistance (MDR) reversers indicates that compounds targeting efflux pumps can enhance the efficacy of existing chemotherapeutics. This compound may play a role in this context by modulating drug transport mechanisms .
- Efficacy Against Bacterial Strains : In vitro tests have shown that related compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications for this compound in treating bacterial infections .
Comparison with Similar Compounds
Research Findings and Data
Table 2: Comparative Physicochemical Data
Q & A
Q. What are the key steps in synthesizing tert-butyl 3-(((3-nitropyridin-2-yl)thio)methyl)pyrrolidine-1-carboxylate?
The synthesis typically involves:
- Cyclization : Formation of the pyrrolidine ring via intramolecular cyclization of nitrogen-containing precursors (e.g., acetals or ketals) under controlled conditions .
- Functionalization : Introduction of the 3-nitropyridin-2-ylthio group through nucleophilic substitution or coupling reactions.
- Purification : Use of column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to isolate the product, followed by characterization via NMR and mass spectrometry .
Q. What safety precautions are critical when handling this compound?
- Storage : Keep in a dry, ventilated environment at 2–8°C in tightly sealed containers to prevent degradation or moisture absorption .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust or vapors by working in a fume hood .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. Which analytical techniques are essential for confirming the compound’s structure?
- NMR Spectroscopy : ¹H and ¹³C NMR to verify proton and carbon environments, particularly the tert-butyl group (δ ~1.4 ppm) and nitropyridine signals .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns (e.g., loss of the Boc group at m/z ~100) .
- Infrared Spectroscopy (IR) : Identify functional groups like C=O (stretch ~1700 cm⁻¹) and NO₂ (asymmetric stretch ~1520 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Catalytic Systems : Use chiral amine-derived catalysts (e.g., iridacycle complexes) for enantioselective cyclization .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution rates for thioether formation .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during nitro group introduction .
Q. How does the nitro group on the pyridine ring influence reactivity and biological interactions?
- Electron-Withdrawing Effects : The nitro group increases electrophilicity at the pyridine C2 position, facilitating nucleophilic aromatic substitution reactions .
- Biological Target Interactions : The nitro group may enhance binding to enzymes (e.g., kinases) by forming hydrogen bonds or π-stacking interactions with aromatic residues .
Q. How can researchers resolve discrepancies in reported synthesis yields?
- Parameter Analysis : Compare reaction variables such as catalyst loading (e.g., 1–5 mol%), solvent polarity, and reaction time .
- Byproduct Identification : Use LC-MS to detect intermediates or degradation products that reduce yield .
- Scale-Up Considerations : Transition from batch to continuous flow microreactors for better heat/mass transfer and reproducibility .
Data Contradiction Analysis
Q. Conflicting reports on Boc deprotection efficiency: What factors contribute to variability?
- Acid Sensitivity : Trifluoroacetic acid (TFA) removes the tert-butyl group efficiently, but overexposure can degrade the pyrrolidine ring .
- Competing Reactions : Residual moisture during deprotection may hydrolyze the thioether linkage, requiring anhydrous conditions .
- Validation : Cross-check results using alternative deprotection agents (e.g., HCl in dioxane) and monitor via TLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
